![molecular formula C24H35NO3Si B6326378 4-((3-((t-Butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide CAS No. 155765-75-6](/img/structure/B6326378.png)
4-((3-((t-Butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide
Overview
Description
The compound you mentioned contains several functional groups. It has a benzamide group (benzene ring attached to an amide), a phenol group (benzene ring attached to a hydroxyl group), and a tert-butyldimethylsilyl ether group (protecting group commonly used in organic synthesis). The tert-butyldimethylsilyl group is attached to the oxygen of the phenol group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide and phenol groups are both attached to aromatic rings, which contribute to the compound’s stability. The tert-butyldimethylsilyl group is a bulky group that could influence the compound’s reactivity .Chemical Reactions Analysis
The tert-butyldimethylsilyl group can be removed selectively in the presence of other protecting groups . The phenol group can undergo reactions typical of alcohols, such as esterification. The amide group is generally stable but can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, compounds with amide groups have higher boiling points due to the ability to form hydrogen bonds. The presence of the tert-butyldimethylsilyl group could make the compound more hydrophobic .Mechanism of Action
Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s used in a biological context, the compound could interact with biological targets via the phenol and amide groups. The tert-butyldimethylsilyl group is typically used as a protecting group in organic synthesis and is usually removed to reveal the active compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]-hydroxymethyl]-N,N-diethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO3Si/c1-8-25(9-2)23(27)19-15-13-18(14-16-19)22(26)20-11-10-12-21(17-20)28-29(6,7)24(3,4)5/h10-17,22,26H,8-9H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUFTNGXEFKADZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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